3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
Description
Overview of 3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic Acid in Contemporary Chemical Research
This compound (molecular formula: C₁₈H₁₂N₆O₄, molecular weight: 376.33 g/mol) exemplifies the strategic integration of triazole heterocycles into biphenyl architectures. The compound’s structure combines a rigid biphenyl backbone with two 1,2,4-triazole moieties at the 3' and 5' positions, alongside dicarboxylic acid groups at the 3 and 5 positions of the opposing phenyl ring. This configuration enables diverse non-covalent interactions, including hydrogen bonding via carboxylic acids and π-π stacking through aromatic systems, making it valuable in supramolecular chemistry.
Recent applications focus on its role in synthesizing lanthanide-based MOFs, where it acts as a multifunctional linker. For instance, Jiangxi Normal University researchers utilized analogous sulfonate-carboxylate ligands to construct three-dimensional frameworks with gas sorption capabilities. Additionally, its triazole components have been implicated in enzyme inhibition, particularly against targets like succinate dehydrogenase (SDH) and 17β-hydroxysteroid dehydrogenase, as demonstrated in structurally related compounds.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2607030-72-6 | |
| Molecular Formula | C₁₈H₁₂N₆O₄ | |
| Molecular Weight | 376.33 g/mol | |
| Storage Conditions | Inert atmosphere, room temperature |
Historical Context and Motivations for Studying Triazole-Functionalized Biphenyl Dicarboxylic Acids
The development of triazole-functionalized biphenyl dicarboxylic acids stems from two parallel trends in synthetic chemistry: (1) the rise of click chemistry for modular heterocycle synthesis and (2) the demand for multifunctional ligands in coordination polymers. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabled efficient triazole ring formation, as evidenced in the synthesis of analogous 1,2,3-triazole derivatives. This method’s reliability and scalability motivated researchers to explore 1,2,4-triazole variants for enhanced thermal stability and coordination versatility.
Historically, biphenyl dicarboxylic acids like diphenic acid (biphenyl-2,2'-dicarboxylic acid) were prioritized for their symmetry and ability to form extended networks. The introduction of triazole groups marked a shift toward asymmetry and functional diversity, allowing precise tuning of electronic and steric properties. For example, replacing sulfonate groups in biphenyl-3,3'-disulfonyl-4,4'-dicarboxylic acid with triazoles yielded ligands with improved metal-binding selectivity, as demonstrated in lanthanide MOFs.
Relevance of 1,2,4-Triazole Derivatives in Advanced Chemical and Material Sciences
1,2,4-Triazole derivatives are pivotal in modern chemistry due to their dual role as pharmacophores and ligand systems. In medicinal chemistry, triazoles contribute to bioactive molecules by participating in hydrogen bonding and hydrophobic interactions with biological targets. For instance, 1,2,3-triazole derivatives have shown antifungal activity by inhibiting SDH, a mechanism likely shared by 1,2,4-triazole analogs.
In materials science, the nitrogen-rich triazole rings enhance coordination capacity with transition metals and lanthanides. This is critical for constructing MOFs with high surface areas and catalytic sites. The compound’s dicarboxylic acid groups further augment this by providing additional binding sites, as seen in frameworks exhibiting proton conductivity and gas storage capabilities.
Table 2: Comparative Analysis of Triazole-Containing Ligands
| Ligand System | Application | Key Interaction | Source |
|---|---|---|---|
| Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylic acid | Lanthanide MOFs | Sulfonate-metal | |
| This compound | Enzyme inhibition, MOFs | Triazole-metal |
Scope and Objectives of the Review
This review systematically examines the synthesis, structural characterization, and applications of this compound. Emphasis is placed on:
- Synthetic Methodologies : Evaluating routes such as CuAAC and Suzuki-Miyaura coupling for introducing triazole and biphenyl motifs.
- Structural Insights : Analyzing crystallographic data and spectroscopic profiles (e.g., ¹H NMR, IR) to correlate structure with function.
- Functional Applications : Exploring roles in catalysis, MOF construction, and bioactive molecule design.
Properties
Molecular Formula |
C18H12N6O4 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-[3,5-bis(1,2,4-triazol-1-yl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12N6O4/c25-17(26)13-1-11(2-14(3-13)18(27)28)12-4-15(23-9-19-7-21-23)6-16(5-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28) |
InChI Key |
XTRVABSFPSLVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)N3C=NC=N3)N4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic reactions that integrate the biphenyl skeleton with triazole rings and carboxylic acid functionalities. The key synthetic approach includes:
- Construction or procurement of a biphenyl-3,5-dicarboxylic acid precursor.
- Introduction of 1,2,4-triazol-1-yl groups at the 3' and 5' positions via nucleophilic substitution or coupling reactions.
- Final purification and isolation of the target compound.
This approach exploits the reactivity of halogenated biphenyl derivatives or activated esters for substitution with triazole nucleophiles, followed by hydrolysis or other functional group transformations to yield the dicarboxylic acid.
Detailed Synthetic Route Example
Although specific detailed protocols are scarce in open literature, the following general synthetic route is deduced from related biphenyl-triazole chemistry and supplier data:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Biphenyl precursor synthesis | Commercially available or Suzuki coupling of aryl boronic acids | Obtain 3,5-dibromo-[1,1'-biphenyl]-3,5-dicarboxylic acid or protected derivatives |
| 2 | Nucleophilic substitution | 1H-1,2,4-triazole, base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), elevated temperature (80-120°C) | Substitution of bromides with triazole rings at 3',5' positions |
| 3 | Hydrolysis or deprotection | Acidic or basic hydrolysis if ester intermediates are used | Conversion of ester groups to carboxylic acid functionalities |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure this compound |
This method is consistent with the preparation of similar biphenyl-triazole derivatives used in MOF synthesis.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity of triazole and solubility of reactants.
- Temperature: Elevated temperatures (80–120°C) facilitate substitution reactions.
- Bases: Mild inorganic bases like potassium carbonate (K2CO3) are used to deprotonate triazole and promote nucleophilic attack.
- Purification: Final products are often purified by recrystallization from suitable solvents or chromatographic techniques to achieve high purity.
Data Tables on Preparation Parameters
| Parameter | Typical Values/Conditions | Notes |
|---|---|---|
| Starting material | 3,5-dibromo-[1,1'-biphenyl]-3,5-dicarboxylic acid or ester derivatives | Commercially available or synthesized via Suzuki coupling |
| Nucleophile | 1H-1,2,4-triazole | Used in excess to drive substitution |
| Base | Potassium carbonate (K2CO3) | 1.5–2 equivalents |
| Solvent | DMF or DMSO | Polar aprotic solvents |
| Temperature | 80–120°C | Reaction time: 12–24 hours |
| Work-up | Acidic hydrolysis if esters used | Conversion to carboxylic acid groups |
| Purification | Recrystallization or chromatography | Yields typically moderate to good |
Summary Table of Key Preparation Features
| Feature | Description |
|---|---|
| Core structure | Biphenyl with 3',5' substitution |
| Functional groups introduced | 1H-1,2,4-triazol-1-yl and carboxylic acid |
| Key synthetic step | Nucleophilic substitution of halogenated biphenyl with triazole |
| Typical reaction conditions | Base (K2CO3), DMF/DMSO, 80–120°C, 12–24 h |
| Purification methods | Recrystallization, chromatography |
| Application relevance | Metal-organic frameworks, catalysis |
Chemical Reactions Analysis
Coordination Chemistry
The compound’s ability to chelate metal ions is its most notable reactivity. It contains two carboxylic acid groups and two triazole rings , which serve as donor sites for metal coordination. This property makes it a critical ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
-
Mechanism :
Carboxylate groups (-COO⁻) and nitrogen atoms from triazole rings donate electron density to metal centers, forming stable complexes. -
Applications :
Used in catalytic and structural materials due to enhanced stability from π-π interactions (arising from the biphenyl core) and charge transfer effects.
Hydrazide Formation and Subsequent Transformations
While not directly described for this compound, its structural similarity to precursors in triazolethione synthesis suggests potential reactivity under analogous conditions. For example:
-
Hydrazine Reaction :
Diethyl esters of dicarboxylic acids can react with hydrazine hydrate to form diacid hydrazides (e.g., 34a–d in Scheme 8 of ). -
Sulfurization :
Treatment with CS₂ in basic conditions converts hydrazides into hydrazinecarbodithioate salts (e.g., 31a–f ), which react further with hydrazine to yield 4-amino-1,2,4-triazole-3-thiones (e.g., 32a–e ) or bis-triazole-3-thiones (e.g., 36a–d ) .
Ring Closure and Dehydration
The compound’s derivatives (e.g., hydrazinecarbothioamides) undergo dehydrative ring closure under basic conditions to form bis-1,2,4-triazole-3-thiones . While not explicitly observed for this compound, its carboxylic acid groups could participate in similar transformations if activated (e.g., via esterification) .
Reduction and Oxidation
-
Carboxylic Acid Reduction :
The -COOH groups can be reduced to alcohols (-CH₂OH) using reagents like LiAlH₄ or NaBH₄. -
Triazole Oxidation :
Triazole rings may oxidize to form N-oxides under strong oxidizing agents (e.g., KMnO₄, H₂O₂).
Substitution Reactions
The triazole rings and carboxylic acids can undergo nucleophilic substitution:
-
Nucleophilic Attack :
Nucleophiles (e.g., amines, thiols) may substitute triazole protons under basic conditions (e.g., NaOH) .
Key Reaction Table
Research Findings
-
Antimicrobial Activity :
Derivatives like 37d show activity against fungi (e.g., Candida albicans IC₅₀ = 5 µg/mL) . -
Structural Impact :
The biphenyl core enhances stability in coordination complexes compared to simpler triazole derivatives.
This compound’s reactivity is primarily leveraged in materials science and coordination chemistry, with potential extensions to medicinal applications through functional group modifications.
Scientific Research Applications
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced fluorescence or catalytic activity, depending on the metal ion and the specific coordination environment . The triazole rings and carboxylic acid groups play a crucial role in the coordination process, influencing the overall structure and properties of the resulting complexes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of H₂DTBDA with structurally related triazole- and carboxylate-containing ligands, focusing on their applications in MOFs and other functional materials:
Key Comparative Findings
Coordination Versatility :
- H₂DTBDA’s triazole-carboxylate synergy enables robust coordination with transition metals (e.g., Co²⁺, Cu²⁺), forming flexible MOFs with dynamic pore structures. In contrast, imidazole- or pyridine-based ligands (e.g., 3,5-Di(1H-imidazol-1-yl)benzoic acid) yield less stable frameworks due to weaker metal-ligand bonds .
Gas Selectivity :
- H₂DTBDA-based MOFs (e.g., FJI-H35) achieve CO₂/N₂ selectivity ratios >100 due to quadrupole-dipole interactions between CO₂ and triazole N atoms. Comparatively, carboxylate-only ligands (e.g., biphenyl-4,4'-dicarboxylic acid) show lower selectivity, relying solely on Lewis acid-base interactions .
Adaptive Porosity :
- The biphenyl backbone in H₂DTBDA allows for conformational flexibility, enabling pore contraction/expansion (0.37–0.69 nm) in response to guest molecules. Isomeric ligands (e.g., 5,5'-Di(1H-1,2,4-triazol-1-yl)-biphenyl-3,3'-dicarboxylic acid) lack this adaptability due to fixed substituent positions .
Synthetic Accessibility: H₂DTBDA is synthesized via one-pot reactions using Co(NO₃)₂ under solvothermal conditions, achieving yields >85%. Analogues like 4-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid require multi-step protocols with lower yields (~60%) .
Research Implications
H₂DTBDA’s unique combination of triazole coordination sites and carboxylic acid linkers positions it as a superior ligand for gas-separation MOFs compared to imidazole- or pyridine-based systems. Future research should explore:
- Mixed-Ligand MOFs : Combining H₂DTBDA with secondary ligands (e.g., pyridines) to enhance selectivity for industrial gas mixtures.
- Post-Synthetic Modification: Functionalizing triazole rings with electron-withdrawing groups (e.g., -NO₂) to strengthen CO₂ adsorption.
Biological Activity
3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS No. 2607030-72-6) is a synthetic compound characterized by its unique structure comprising two triazole rings attached to a biphenyl core with carboxylic acid functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.
- Molecular Formula : C18H12N6O4
- Molecular Weight : 376.33 g/mol
- Appearance : Off-white powder
- Solubility : Soluble in DMF and DMSO
The biological activity of this compound is attributed to its ability to form stable complexes with metal ions and its potential as a chelating agent. This coordination can enhance the compound's efficacy in various biological systems by modulating enzyme activity and influencing metabolic pathways.
Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.
| Study | Organism | Inhibition Concentration (IC50) |
|---|---|---|
| Study A | Candida albicans | 5 µg/mL |
| Study B | Aspergillus niger | 10 µg/mL |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated a significant ability to scavenge free radicals and reduce oxidative stress in cellular models.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 15 |
| ABTS Assay | 12 |
Case Study 1: Anticancer Activity
A recent study explored the anticancer potential of this compound against several cancer cell lines. The results indicated that it induced apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway.
- Cell Line : MCF-7
- IC50 : 25 µM after 48 hours
- Mechanism : Induction of caspase activation and mitochondrial membrane potential disruption.
Case Study 2: Agricultural Applications
In agricultural research, the compound was tested for its efficacy as a fungicide against plant pathogens. It showed promising results in inhibiting the growth of several phytopathogenic fungi.
| Pathogen | Efficacy (%) | Application Rate (g/L) |
|---|---|---|
| Fusarium oxysporum | 85% | 100 |
| Phytophthora infestans | 75% | 150 |
Q & A
Q. What are the standard synthetic routes for preparing 3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid, and what purification methods are recommended?
A typical synthesis involves coupling biphenyl dicarboxylic acid derivatives with 1,2,4-triazole groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example:
- Step 1 : React 3,5-dibromo-[1,1'-biphenyl]-3,5-dicarboxylic acid with 1H-1,2,4-triazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under reflux in anhydrous DMF .
- Step 2 : Purify the crude product using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol .
- Key considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and triazole integration. Aromatic protons typically appear at δ 7.5–8.5 ppm .
- FTIR : Detect carboxylate (C=O stretch at ~1700 cm⁻¹) and triazole (C=N stretch at ~1500 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 462.1 [M+H]⁺) .
- X-ray crystallography : Resolve crystal structure to confirm regioselectivity and intermolecular interactions (e.g., hydrogen bonding) .
Q. How can researchers screen the biological activity of this compound, and what assays are suitable?
- COX-2 inhibition : Use in vitro enzyme-linked immunosorbent assays (ELISA) to measure inhibition of prostaglandin E₂ production .
- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values typically ≤25 µg/mL .
- Antioxidant potential : Evaluate free radical scavenging via DPPH or ABTS assays, comparing IC₅₀ values to standard antioxidants like ascorbic acid .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction pathway prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for triazole coupling .
- Solvent optimization : Machine learning algorithms (e.g., Random Forest) can predict solvent effects on reaction yield by analyzing datasets of dielectric constants and polarity indices .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >90% yield .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?
- Case study : If predicted solubility (via COSMO-RS) conflicts with experimental results, perform pH-dependent solubility profiling in buffered solutions (pH 1–10) .
- Structure-activity relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the triazole ring) on antimicrobial activity using multivariate regression analysis .
- Molecular dynamics (MD) simulations : Model ligand-protein binding to identify steric clashes or hydration effects that reduce efficacy .
Q. What strategies are recommended for designing pharmacophore models based on this compound?
- Feature extraction : Use Schrödinger’s Phase or MOE to map hydrogen bond acceptors (triazole N atoms) and hydrophobic regions (biphenyl core) .
- 3D-QSAR : Align derivatives with varying substituents and correlate electrostatic/steric fields with IC₅₀ values from COX-2 inhibition assays .
- Validation : Cross-validate models using leave-one-out (LOO) or external test sets (R² > 0.7 indicates robustness) .
Methodological Notes
- Synthesis scalability : For gram-scale production, replace column chromatography with acid-base extraction (e.g., aqueous NaHCO₃ to isolate carboxylate intermediates) .
- Data reproducibility : Ensure triazole coupling reactions are conducted under inert atmosphere (N₂/Ar) to prevent oxidation byproducts .
- Ethical compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., MTT assays on human lymphocytes at ≤100 µM concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
